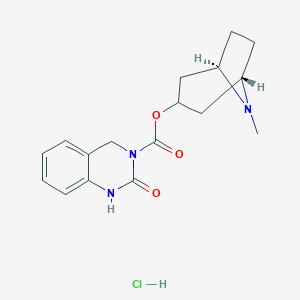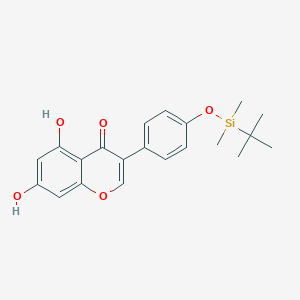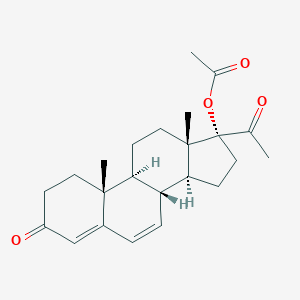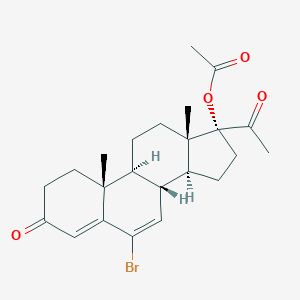
4-Oxo Ticlopidine
Übersicht
Beschreibung
4-Oxo Ticlopidine is a metabolite of ticlopidine . It has a molecular formula of C14H12ClNOS and a molecular weight of 277.77 .
Synthesis Analysis
Ticlopidine undergoes oxidative ring-opening by cytochrome P450 enzymes. The resulting thiol reacts with a cysteine residue of the purinergic P2Y12 receptor on thrombocytes resulting in covalent receptor blockade . A novel five-step synthetic approach for synthesizing ticlopidine has been developed, providing ticlopidine in 60% overall yield from readily available starting material .
Molecular Structure Analysis
The molecular formula of 4-Oxo Ticlopidine is C14H12ClNOS . The molecular weight is 277.77 .
Wissenschaftliche Forschungsanwendungen
Anti-Platelet Aggregation
4-Oxo Ticlopidine: is a potent inhibitor of platelet aggregation. It is particularly effective against adenosine diphosphate (ADP)-induced platelet aggregation, which is a common pathway that leads to thrombotic events . This compound is used in the development of anti-platelet drugs, which are crucial in preventing strokes and other cardiovascular diseases.
Synthesis of Bioactive Compounds
The compound serves as a key precursor in the synthesis of various bioactive compounds, including prasugrel and clopidogrel . These are important medications used to prevent blood clots in patients with acute coronary syndrome, peripheral vascular disease, and cerebrovascular disease.
Pharmaceutical Chemistry
In pharmaceutical chemistry, 4-Oxo Ticlopidine is utilized for its properties as a thienopyridine class compound. It’s involved in the development of drugs that require specific interactions with the ADP receptor involved in platelet aggregation .
Organic Chemistry Research
As an organic chemistry interest, 4-Oxo Ticlopidine is a subject of research for developing scalable synthetic approaches. Its synthesis from thiophene demonstrates a high yield and offers a method that is operationally simple and environmentally acceptable .
Stroke Prevention
This compound is instrumental in the research for stroke prevention. As a second-line option, it’s considered for patients who have had a transient ischemic attack (TIA) or stroke and are unable to take aspirin .
Drug Analysis and Reference Standards
4-Oxo Ticlopidine: is used as a reference standard in drug analysis to ensure the quality and potency of pharmaceutical products. It’s listed as a United States Pharmacopeia (USP) Reference Standard, which underscores its importance in pharmaceutical quality control .
Wirkmechanismus
Target of Action
4-Oxo Ticlopidine, a metabolite of Ticlopidine , primarily targets the adenosine diphosphate (ADP) receptor on the surface of platelets . This receptor plays a crucial role in the activation of the glycoprotein GPIIb/IIIa complex , which is essential for platelet aggregation .
Mode of Action
The active metabolite of Ticlopidine, which is 4-Oxo Ticlopidine, prevents the binding of ADP to its platelet receptor . This impairs the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . By blocking the ADP receptor, it inhibits the activation of the GPIIb/IIIa receptor, thereby leading to the inhibition of platelet aggregation .
Biochemical Pathways
The action of 4-Oxo Ticlopidine affects the biochemical pathways related to platelet aggregation. It inhibits the amplifying effect of endogenous ADP released from platelet-dense granules . This action disrupts the normal hemostatic pathway, particularly the interaction between the soluble components of hemostasis (activation of coagulation) and the cellular component (platelet reactions) .
Pharmacokinetics
Ticlopidine is extensively metabolized, with little unchanged drug present in the plasma . After administration of a single dose, unchanged Ticlopidine can be detected for up to 96 hours post-dose . Repeated administration of Ticlopidine 250mg twice daily results in a 3- to 4-fold accumulation of the drug after 2 weeks . The terminal elimination half-life is between 20 and 50 hours .
Result of Action
The result of 4-Oxo Ticlopidine’s action is the inhibition of platelet aggregation, which is crucial in the prevention of thrombotic strokes . By preventing platelet aggregation, it reduces the risk of conditions associated with thrombi, such as stroke and transient ischemic attacks (TIA) .
Action Environment
The action, efficacy, and stability of 4-Oxo Ticlopidine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. The clearance of theophylline and Phenazone (antipyrine) are reduced by Ticlopidine, resulting in increased plasma drug concentrations . In contrast, the plasma concentration of cyclosporin is reduced . Aspirin increases the bleeding time in patients receiving Ticlopidine concurrently, while corticosteroids reduce bleeding time . Therefore, the patient’s medication regimen can significantly influence the action of 4-Oxo Ticlopidine.
Safety and Hazards
Zukünftige Richtungen
While there is limited information available on future directions specifically for 4-Oxo Ticlopidine, ticlopidine and its derivatives continue to be a subject of research. For example, structure-activity relationship (SAR) analysis of ticlopidine derivatives and analogs as CD39 inhibitors has been performed . Additionally, ticlopidine has been studied for its potential in treating a variety of diseases where platelets play a prominent role .
Eigenschaften
IUPAC Name |
5-[(2-chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQBLQBNIVSMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218665 | |
| Record name | 4-Oxo ticlopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo Ticlopidine | |
CAS RN |
68559-55-7 | |
| Record name | 4-Oxo ticlopidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068559557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo ticlopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-OXO TICLOPIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG3DOK0S6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)



![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)






![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
